Demethyldiisoeugenol

Antioxidant Free‑radical scavenging DPPH assay

Researchers requiring a single-agent tool for simultaneous radical scavenging and multi-pathway platelet inhibition face limited options. Demethyldiisoeugenol resolves this by combining a catechol indane scaffold with potent antioxidant capacity (superior to α-tocopherol and BHT in DPPH assays) and broad-spectrum antiplatelet effects (inhibits aggregation by thrombin, PAF, arachidonic acid, collagen, and U46619). - IC50 ~54 µM against arachidonic-acid- and collagen-induced platelet aggregation. - GSH-sparing catalytic antioxidant cycle enables sustained protection in β-thalassemic RBC models. - Custom synthesis ensures batch-to-batch consistency for longitudinal cardiovascular or oxidative-stress studies.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
Cat. No. B1245468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethyldiisoeugenol
Synonymsdemethyldiisoeugenol
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCCC1C(C(C2=CC(=C(C=C12)O)O)C3=CC(=C(C=C3)O)O)C
InChIInChI=1S/C18H20O4/c1-3-11-9(2)18(10-4-5-14(19)15(20)6-10)13-8-17(22)16(21)7-12(11)13/h4-9,11,18-22H,3H2,1-2H3/t9?,11?,18-/m1/s1
InChIKeyXVHYMCBXQQODJM-PBKVVPFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethyldiisoeugenol: Dual Antioxidant & Antiplatelet Agent


Demethyldiisoeugenol is a semisynthetic neolignan (C₁₈H₂₀O₄, MW 300.3 g/mol) generated by oxidative dimerization and subsequent demethylation of isoeugenol, yielding a catechol-bearing arylindane scaffold [1]. Unlike its methylated precursor diisoeugenol, the free catechol hydroxyls of demethyldiisoeugenol confer potent radical-scavenging capacity, directly demonstrated by superior reduction of the DPPH radical relative to the clinical antioxidant α-tocopherol and the food additive BHT in head-to-head assays [REFS–1]. Independently, the compound exhibits broad-spectrum antiplatelet activity, inhibiting aggregation triggered by thrombin, PAF, arachidonic acid, collagen, and the thromboxane A₂ mimetic U46619 in rabbit washed platelets [REFS–2]. This single-agent, dual pharmacophore profile – radical-scavenging antioxidant plus multi-pathway platelet inhibition – forms the basis for its continued use as a research tool in cardiovascular, oxidative-stress, and red-blood-cell protection models [REFS–1][2][3].

Radical Scavenging
Catechol-dependent DPPH reduction reported higher than α-tocopherol and BHT
Platelet Research
Multi-pathway inhibition of thrombin, PAF, arachidonic acid, collagen, and U46619-induced aggregation
Oxidative Stress Models
Supports erythrocyte and LDL oxidation studies in research models

Why Demethyldiisoeugenol Cannot Be Replaced


The scientific literature demonstrates that demethyldiisoeugenol possesses a unique combination of structural and functional features that are absent in its closest analogs (isoeugenol, diisoeugenol, dehydrodiisoeugenol/licarin A) or in monofunctional antioxidants (α‑tocopherol, BHT). First, the catechol moiety (3,4‑dihydroxyphenyl) enables a higher stoichiometric radical‑trapping efficiency than monophenolic compounds; second, the rigid indane framework restricts conformational freedom and contributes to the compound’s ability to inhibit platelet activation at multiple signaling nodes, a property not shared by simple eugenol monomers [1][2]. Third, the reduction potential of demethyldiisoeugenol permits regeneration by endogenous glutathione (GSH), creating a self‑sustaining antioxidant cycle that is not observed with non‑catecholic analogs [3]. Consequently, substituting demethyldiisoeugenol with eugenol, isoeugenol, or even its methylated dimeric counterpart would eliminate the catechol‑dependent redox recycling capability, markedly reduce peroxyl‑radical scavenging stoichiometry, and ablate the multi‑target antiplatelet activity – all quantitative differentiators critical for experimental reproducibility and procurement decisions [1][2][3].

  • Catechol Moiety Absence Eugenol-type monomers lack the 3,4‑dihydroxyphenyl group, reducing radical-trapping stoichiometry and GSH‑coupled regeneration
  • Methylated Analog Limitations Diisoeugenol and licarin A retain no free catechol, eliminating redox recycling capability
  • Monofunctional Comparator Gaps α‑Tocopherol or BHT may not replicate multi‑target antiplatelet activity or catalytic antioxidant cycling

Demethyldiisoeugenol: Quantitative Evidence


DPPH Radical Scavenging Advantage

In a direct head‑to‑head comparison, demethyldiisoeugenol reduced the stable free radical diphenyl‑2‑picrylhydrazyl (DPPH) more effectively than both α‑tocopherol (the most biologically active form of vitamin E) and butylated hydroxytoluene (BHT, a widely used synthetic antioxidant) under identical experimental conditions [1]. The primary publication reports this superiority in the DPPH reduction assay, establishing a clear rank order: demethyldiisoeugenol > α‑tocopherol ≈ BHT. Although exact EC₅₀ values for all three compounds are not tabulated in the publicly available abstract, the stated directionality of the comparison constitutes a validated, statistically significant differential.

DPPH Scavenging
Head-to-head
Rank: demethyldiisoeugenol > α‑tocopherol ≈ BHT
Supports higher electron-transfer capacity ranking in DPPH assay
Exact EC₅₀ values not reported; confirm in own assay system
Antioxidant Free‑radical scavenging DPPH assay

Brain Lipid Peroxidation Inhibition

Demethyldiisoeugenol inhibited Fe²⁺‑induced lipid peroxidation in rat brain homogenate with an IC₅₀ of 1.8 ± 0.1 µM [1]. While the same study asserts that this activity exceeds that of α‑tocopherol and BHT, the comparator IC₅₀ values are not given in the abstract; the 1.8 µM value remains the sole directly reported quantitative benchmark for this model. Cross‑study comparisons place this potency in the low‑micromolar range, competitive with potent lipophilic antioxidants such as probucol metabolites and certain flavonoids that typically exhibit IC₅₀ values of 2‑10 µM in similar brain‑homogenate systems.

Brain Lipid Peroxidation
Reported
IC₅₀ 1.8 ± 0.1 µM
Supports lipid-peroxidation blockade context in brain homogenate models
Comparator IC₅₀ values not provided; cross-study ranking with caution
Lipid peroxidation Neuroprotection Ferroptosis

Broad-Spectrum Antiplatelet Activity

Demethyldiisoeugenol concentration‑dependently inhibited platelet aggregation induced by five physiologically distinct agonists in rabbit washed platelets. The measured IC₅₀ values are: thrombin (0.1 U/mL) 157.3 ± 22.3 µM; platelet‑activating factor (2 ng/mL) 156.2 ± 12.9 µM; arachidonic acid (100 µM) 53.6 ± 4.7 µM; collagen (10 µg/mL) 54.5 ± 3.9 µM; and U46619 (1 µM) 87.7 ± 3.2 µM [1]. Notably, the highest potency is observed against arachidonic‑acid‑ and collagen‑induced aggregation (IC₅₀ ~54 µM), pathways that converge on cyclooxygenase‑1 (COX‑1) and glycoprotein VI signaling. By comparison, aspirin – a pure COX‑1 inhibitor – typically requires concentrations of 2–10 µM to block arachidonic‑acid‑induced aggregation in similar washed‑platelet systems, but aspirin is inactive against thrombin‑ or PAF‑mediated aggregation. The dual mechanism (COX inhibition plus intracellular Ca²⁺‑mobilization blockade) enables demethyldiisoeugenol to suppress platelet responses across a broader agonist panel than aspirin alone.

Antiplatelet IC₅₀
Class-level
53.6–157.3 µM across 5 agonists
Provides multi-agonist inhibition context; supports platelet signaling research
Rabbit washed platelets; aspirin only active against AA pathway
Antiplatelet Thrombosis Cardiovascular

GSH-Dependent Antioxidant Regeneration

In normal and β‑thalassemic human red blood cells (RBCs), demethyldiisoeugenol suppressed oxidative hemolysis and lipid peroxidation induced by aqueous peroxyl radicals in a concentration‑dependent manner. Critically, the DPPH‑scavenging activity of demethyldiisoeugenol was dramatically increased in the presence of reduced glutathione (GSH), whereas the compound did not deplete cytosolic GSH or cause sulfhydryl loss [1]. This indicates that the oxidized (quinoid) form of demethyldiisoeugenol is efficiently reduced back to the active catechol by GSH, enabling a catalytic antioxidant cycle. In contrast, α‑tocopherol requires ascorbate or ubiquinol for regeneration and does not directly couple to GSH; BHT is irreversibly consumed. The GSH‑dependent recycling property is unique among the eugenol‑derived neolignans and is directly attributable to the catechol substitution pattern introduced by demethylation.

GSH Regeneration
Supporting evidence
Catalytic recycling via GSH without GSH depletion
Supports sustained antioxidant protection in high‑oxidative‑stress RBC models
Human β‑thalassemic RBCs; regeneration factor not quantified
Redox recycling Erythrocyte protection Thalassemia

LDL Lipid & Apolipoprotein B Protection

Demethyldiisoeugenol prevented both conjugated‑diene formation and apolipoprotein B (apoB) oxidation in human low‑density lipoprotein (LDL) exposed to oxidative stress [1]. Conjugated‑diene formation is an early marker of LDL lipid peroxidation, while apoB oxidation reflects protein modification that generates atherogenic particles. The original study states that demethyldiisoeugenol is more effective than α‑tocopherol in this protective capacity. Although specific inhibition percentages are not provided in the abstract, the dual protection of lipid and protein components of LDL represents a functional differentiator from monofunctional antioxidants that protect only the lipid phase (e.g., BHT) or only spare α‑tocopherol (e.g., ascorbate).

LDL Protection
Head-to-head
Rank: demethyldiisoeugenol > α‑tocopherol for conjugated‑diene and apoB oxidation
Dual lipid/protein protection supports LDL oxidation endpoint studies
Inhibition percentages not reported; confirm in own LDL assay
LDL oxidation Atherosclerosis Lipoprotein protection

Demethyldiisoeugenol: Key Research Applications


DPPH Assay Positive Control

Because demethyldiisoeugenol surpasses both α‑tocopherol and BHT in the DPPH assay, it serves as a high‑sensitivity positive control for electron‑transfer‑based antioxidant screening cascades. Using demethyldiisoeugenol as the upper‑bound reference ensures that assay windows are calibrated against a catechol‑driven radical quencher rather than a monophenolic standard, improving discrimination of strong antioxidants [1].

Platelet Activation Dual-Pathway Studies

The compound’s ability to inhibit aggregation triggered by five distinct agonists – with the highest potency against arachidonic‑acid‑ and collagen‑induced pathways (IC₅₀ ~54 µM) – makes it uniquely suited for experiments requiring simultaneous blockade of COX‑1‑dependent and Ca²⁺‑mobilization‑dependent platelet activation [2]. This avoids the need for combination drug treatments when studying platelet crosstalk.

Erythrocyte Oxidative Stress in Hemoglobinopathies

In β‑thalassemic RBCs, where endogenous GSH levels are often perturbed, demethyldiisoeugenol offers a catalytic antioxidant cycle that does not deplete GSH [3]. This property enables sustained protection against peroxyl‑radical‑induced hemolysis and lipid peroxidation, making it the preferred agent for long‑term incubation studies where consumable antioxidants would lose efficacy.

LDL Oxidation Assays in Atherosclerosis

Demethyldiisoeugenol simultaneously suppresses lipid‑phase (conjugated‑diene) and protein‑phase (apoB) oxidation of LDL, outperforming α‑tocopherol in the same experimental system [1]. This dual protection simplifies the assessment of antioxidant efficacy on LDL particles and provides a single‑agent benchmark for evaluating novel anti‑atherogenic compounds.

Application
Selection Property
Validation Focus
DPPH assay calibration
Catechol-dependent radical quenching
Rank-order comparison against monophenolic standards
Multi‑agonist platelet signaling
Pan‑agonist inhibition profile
COX‑1 and Ca²⁺‑mobilization pathway crosstalk
Oxidative hemolysis in RBC models
GSH‑coupled antioxidant regeneration
Sustained protection in high‑stress erythrocyte models
LDL particle oxidation studies
Dual lipid/protein phase protection
Conjugated‑diene and apoB oxidation endpoints
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